3-(4-methyl-1H-indol-1-yl)-N-[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]propanamide
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Overview
Description
3-(4-methyl-1H-indol-1-yl)-N-[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]propanamide is a complex organic compound that features both indole and thiadiazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methyl-1H-indol-1-yl)-N-[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]propanamide typically involves the formation of the indole and thiadiazole rings followed by their coupling. The indole ring can be synthesized through Fischer indole synthesis, while the thiadiazole ring can be formed via cyclization reactions involving thiosemicarbazides and carboxylic acids .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of catalysts and controlled reaction conditions to facilitate the coupling of the indole and thiadiazole rings.
Chemical Reactions Analysis
Types of Reactions
3-(4-methyl-1H-indol-1-yl)-N-[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]propanamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form oxindole derivatives.
Reduction: The thiadiazole ring can be reduced to form thiadiazoline derivatives.
Substitution: Both the indole and thiadiazole rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure selective reactions.
Major Products
The major products formed from these reactions include oxindole derivatives, thiadiazoline derivatives, and various substituted indole and thiadiazole compounds .
Scientific Research Applications
3-(4-methyl-1H-indol-1-yl)-N-[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 3-(4-methyl-1H-indol-1-yl)-N-[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]propanamide involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, while the thiadiazole ring can modulate biological pathways. These interactions can lead to the inhibition of specific enzymes or the activation of certain receptors, resulting in the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
3-(1H-indol-5-yl)-1,2,4-oxadiazole: Another compound featuring an indole ring and a heterocyclic ring, known for its α-glucosidase inhibitory activity.
3-methyl-2-hydroxyindole: A tryptophan metabolite with biological activity.
Indole-3-carboxylic acid: Known for its role in plant growth and development.
Uniqueness
3-(4-methyl-1H-indol-1-yl)-N-[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]propanamide is unique due to the combination of the indole and thiadiazole rings, which confer distinct chemical and biological properties. This combination allows for diverse applications in various fields, making it a compound of significant interest.
Properties
Molecular Formula |
C15H16N4OS |
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Molecular Weight |
300.4 g/mol |
IUPAC Name |
3-(4-methylindol-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide |
InChI |
InChI=1S/C15H16N4OS/c1-10-4-3-5-13-12(10)6-8-19(13)9-7-14(20)16-15-18-17-11(2)21-15/h3-6,8H,7,9H2,1-2H3,(H,16,18,20) |
InChI Key |
UZGNFSHRWKNYIZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CN(C2=CC=C1)CCC(=O)NC3=NN=C(S3)C |
Origin of Product |
United States |
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